molecular formula C13H13N3O2 B1392575 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 903159-15-9

4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1392575
CAS No.: 903159-15-9
M. Wt: 243.26 g/mol
InChI Key: JTILRCTUZDOOFC-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound characterized by its imidazole and benzoxazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step organic reactions. One common approach is the reaction of 1H-imidazole with a suitable benzoxazine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole and benzoxazine groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects depends on its molecular targets and pathways involved. The imidazole group, for example, can interact with biological targets such as enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing the imidazole ring, such as histamine and histamine analogs.

  • Benzoxazine derivatives: Compounds with similar benzoxazine structures used in polymer chemistry.

Uniqueness: 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine stands out due to its specific combination of imidazole and benzoxazine groups, which provides unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

imidazol-1-yl-(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-8-16(13(17)15-7-6-14-9-15)11-4-2-3-5-12(11)18-10/h2-7,9-10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTILRCTUZDOOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2O1)C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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